Chemical structure and properties of 1-(3-Bromophenyl)ethylamine
Chemical structure and properties of 1-(3-Bromophenyl)ethylamine
Primary CAS: 74877-08-0 (Racemic) | (S)-Enantiomer: 139305-96-7 | (R)-Enantiomer: 176707-77-0[1][2][3]
Executive Summary
1-(3-Bromophenyl)ethylamine is a high-value chiral building block extensively utilized in the synthesis of complex pharmaceutical intermediates.[1][3] Distinguished by its dual-functional nature—possessing both a reactive primary amine and a meta-brominated aromatic ring—it serves as a critical scaffold for Complement Factor D inhibitors and various aminomethyl-biaryl derivatives .[1][3] Its structural rigidity and the presence of a stereogenic center at the benzylic position make it an ideal candidate for introducing chirality and pharmacophoric elements into drug candidates targeting ophthalmic and metabolic pathways.[3]
Chemical Identity & Stereochemistry
The molecule consists of an ethylamine backbone attached to a benzene ring substituted with a bromine atom at the meta position.[3] The benzylic carbon is the chiral center, giving rise to (R) and (S) enantiomers.[1] The meta-substitution pattern is strategically significant in medicinal chemistry, often improving metabolic stability compared to para-substituted analogs by blocking specific metabolic oxidation sites while maintaining a favorable steric profile.[1][3]
Table 1: Chemical Identification
| Parameter | Data |
| IUPAC Name | 1-(3-Bromophenyl)ethanamine |
| Common Synonyms | 3-Bromo-α-methylbenzylamine; m-Bromo-α-phenylethylamine |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| SMILES | CC(C1=CC(=CC=C1)Br)N |
| InChI Key | LIBZHYLTOAGURM-UHFFFAOYSA-N (Racemic) |
Physicochemical Properties
As a free base, 1-(3-Bromophenyl)ethylamine is a corrosive liquid.[1][3] In drug development contexts, it is frequently handled as its hydrochloride salt or N-Boc protected derivative to enhance stability and crystallinity.[3]
Table 2: Physical Data
| Property | Value | Notes |
| Physical State | Liquid (Free Base) | Colorless to pale yellow |
| Boiling Point | ~96 °C | @ 4 mmHg (Reduced Pressure) |
| Density | 1.33 g/mL | @ 25 °C |
| pKa | ~9.0 - 9.5 | Estimated for benzylic amine |
| Solubility | Immiscible in water | Soluble in DCM, MeOH, THF |
| Storage | 2-8 °C, Inert Atmosphere | Air-sensitive; store under Nitrogen/Argon |
Synthesis & Manufacturing Methodologies
The synthesis of enantiomerically pure 1-(3-Bromophenyl)ethylamine is critical for its application in chiral drugs.[1][3] Two primary industrial routes are employed: Asymmetric Hydrogenation (Modern) and Classical Resolution (Traditional).[1][3]
Method A: Asymmetric Hydrogenation (Catalytic)
This is the preferred route for large-scale manufacturing due to high atom economy and enantiomeric excess (ee >98%).[3]
-
Catalyst: Ruthenium-based chiral catalysts, typically RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru(OAc)₂(BINAP) .[1][3]
-
Conditions: High-pressure Hydrogenation (30 bar H₂), MeOH, 90°C.
-
Mechanism: The chiral ruthenium complex directs the hydride attack to the pro-chiral imine face, establishing the stereocenter with high fidelity.[3]
Method B: Classical Chemical Resolution
Used when specific catalysts are unavailable or for smaller batches.[3]
-
Resolving Agent: Chiral acids such as (S)-Mandelic acid or (S)-2-Naphthylglycolic acid .[1][3]
-
Process: Formation of diastereomeric salts followed by fractional crystallization.[3] The salt is then basified (NaOH) to release the chiral amine.[3]
Visual: Synthesis Workflow
Figure 1: Comparative synthetic pathways for generating high-purity chiral amine.
Reactivity & Derivatization Strategies
The molecule's utility stems from its orthogonal reactivity profile.[3] The amine group allows for amide coupling, while the aryl bromide serves as a handle for transition-metal catalyzed cross-coupling.[3]
Orthogonal Functionalization[3][4]
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Amine Protection: Reaction with Boc₂O yields tert-butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 477312-85-9), a solid intermediate that simplifies handling and purification.[1][3]
-
Buchwald-Hartwig Amination: The aryl bromide can be coupled with secondary amines using Pd-catalysts (e.g., Pd₂(dba)₃/XPhos) to generate complex aniline derivatives.[1][3]
-
Ullmann Coupling: The (S)-enantiomer is specifically noted in literature for copper-catalyzed coupling with N-H heteroarenes, preserving the chiral center.[3]
Visual: Reactivity Logic
Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.[1][3]
Applications in Drug Discovery
The primary application of 1-(3-Bromophenyl)ethylamine is as a Chiral Auxiliary and Pharmacophore Scaffold .[1][3]
Complement Factor D Inhibitors
Patent literature (e.g., WO2015009977A1) identifies this molecule as a key intermediate in the synthesis of aminomethyl-biaryl derivatives .[3] These compounds function as inhibitors of Complement Factor D, a serine protease involved in the alternative complement pathway.[3]
-
Therapeutic Area: Ophthalmic diseases (Age-related Macular Degeneration - AMD), Paroxysmal Nocturnal Hemoglobinuria (PNH).[1][3]
-
Mechanism: The chiral ethylamine moiety fits into the hydrophobic pocket of the enzyme, while the bromophenyl group is elaborated via cross-coupling to extend into the S1 or S2 subsites of the protease.[3]
Kinase Inhibitors
The meta-bromo substitution allows for the construction of "hinge-binder" motifs in kinase inhibitors.[3] The chiral methyl group restricts conformational rotation, potentially increasing binding affinity (entropy optimization) compared to the achiral benzylamine analogs.[3]
Safety & Handling Protocols
Signal Word: DANGER Hazard Class: Skin Corrosion 1B (H314), Eye Damage 1 (H318).[1][3]
Critical Handling Steps:
-
Engineering Controls: All operations must be performed inside a fume hood.
-
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.[3]
-
Neutralization: In case of spill, neutralize with weak acid (citric acid) if diluted, or absorb with sand/vermiculite.[3] Do not use water initially as it may generate heat.[3]
-
Storage: Store under nitrogen. The free base absorbs CO₂ from the air to form carbamates; keep tightly sealed at 2-8°C.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16785764, 1-(3-Bromophenyl)ethanamine. Retrieved from [Link]
-
Google Patents. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor D inhibitors.[3][4] Retrieved from
Sources
- 1. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
